molecular formula C10H18ClF2NO3 B2366311 Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride CAS No. 2219419-42-6

Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride

Cat. No.: B2366311
CAS No.: 2219419-42-6
M. Wt: 273.7
InChI Key: WJAKQDGTMSXGEP-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride is a useful research compound. Its molecular formula is C10H18ClF2NO3 and its molecular weight is 273.7. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Chemical Properties : Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride is used in various synthetic processes. For example, it is a precursor in the synthesis of ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl) acetate, a process involving oxidation, bromination, and cyclic condensation (Wang Li, 2007).

  • Antifungal Applications : Compounds with difluoro(heteroaryl)methyl moiety, derived from ethyl 2,2-difluoro-2-(heteroaryl)acetate, demonstrate significant antifungal activities against yeasts and filamentous fungi in vitro (H. Eto, Y. Kaneko, T. Sakamoto, 2000).

  • Building Blocks in Organic Synthesis : Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate is recognized as a versatile building block for introducing CF2CO2R groups in various organic compounds. This compound is base-sensitive and generally stable under cool, dry conditions (H. Amii, Y. Katahira, Akira Kobayashi, 2014).

  • Heterocyclic Compound Synthesis : The compound has been involved in the synthesis of new heterocyclic compounds such as (1,3-Oxazepine) derivatives from 6-methyl 2-thiouracil, which showed significant antibacterial activity (Khalid M. Mohammad, Mohammad R. Ahmed, Mahmoud H. Mahmoud, 2017).

  • Role in Molecular Docking and Enzyme Inhibition Studies : Ethyl 2-[aryl(thiazol-2-yl)amino]acetates have been synthesized and demonstrated significant inhibition activities against α-glucosidase and β-glucosidase enzymes, which are important in biomedical research (Ayesha Babar et al., 2017).

  • DNA Binding Interactions : Ethyl 2-(2-acetamidothiazol-4-yl)acetate has been investigated for its DNA binding interactions. The compound exhibits strong binding with DNA, indicating potential use in antitumor agent design (Z. Iqbal et al., 2019).

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3.ClH/c1-2-16-8(14)10(11,12)9(15)4-3-6-13-7-5-9;/h13,15H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAKQDGTMSXGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1(CCCNCC1)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.